molecular formula C18H16N2O3S B387045 N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid CAS No. 313233-60-2

N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid

Cat. No.: B387045
CAS No.: 313233-60-2
M. Wt: 340.4g/mol
InChI Key: RVPPKPDANXARLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid is unique due to its combination of the benzothiazole and succinamic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-2-7-14-15(10-11)24-18(20-14)12-3-5-13(6-4-12)19-16(21)8-9-17(22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPPKPDANXARLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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